molecular formula C14H17BrN4OS B12233288 1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B12233288
M. Wt: 369.28 g/mol
InChI Key: ZJXLDUFXBNOFFW-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves the following steps:

    Formation of the 1,2,4-thiadiazole ring: This can be achieved by reacting appropriate thiosemicarbazide derivatives with oxidizing agents.

    Attachment of the methoxymethyl group: This step involves the alkylation of the thiadiazole ring with methoxymethyl chloride.

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with appropriate reagents.

    Coupling of the piperazine and thiadiazole rings: This step involves the nucleophilic substitution reaction between the piperazine and the thiadiazole derivatives.

    Introduction of the 4-bromophenyl group: This can be achieved by a substitution reaction using 4-bromobenzyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it could inhibit an enzyme involved in a disease pathway or bind to a receptor to block or activate a signaling cascade.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
  • 1-(4-Fluorophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine
  • 1-(4-Methylphenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine

Uniqueness

1-(4-Bromophenyl)-4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine atoms are known to enhance the lipophilicity of compounds, potentially improving their ability to cross cell membranes and interact with biological targets.

Properties

Molecular Formula

C14H17BrN4OS

Molecular Weight

369.28 g/mol

IUPAC Name

5-[4-(4-bromophenyl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C14H17BrN4OS/c1-20-10-13-16-14(21-17-13)19-8-6-18(7-9-19)12-4-2-11(15)3-5-12/h2-5H,6-10H2,1H3

InChI Key

ZJXLDUFXBNOFFW-UHFFFAOYSA-N

Canonical SMILES

COCC1=NSC(=N1)N2CCN(CC2)C3=CC=C(C=C3)Br

Origin of Product

United States

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